molecular formula C41H78O6 B13790570 2,3-Bis((1-oxooctyl)oxy)propyl docosanoate CAS No. 56149-10-1

2,3-Bis((1-oxooctyl)oxy)propyl docosanoate

Cat. No.: B13790570
CAS No.: 56149-10-1
M. Wt: 667.1 g/mol
InChI Key: VKKGBDRVEPPFDR-UHFFFAOYSA-N
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Description

2,3-Di(octanoyloxy)propyl docosanoate is a complex ester compound with the molecular formula C41H78O6. It is known for its unique structure, which includes a docosanoate backbone esterified with two octanoyloxy groups at the 2 and 3 positions of the propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with 2,3-dihydroxypropyl octanoate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,3-di(octanoyloxy)propyl docosanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(octanoyloxy)propyl docosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Scientific Research Applications

2,3-Di(octanoyloxy)propyl docosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-di(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may be hydrolyzed by esterases to release docosanoic acid and 2,3-dihydroxypropyl octanoate, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di(octanoyloxy)propyl docosanoate is unique due to its specific esterification pattern, which imparts distinct physicochemical properties. Its combination of long-chain fatty acids and propyl ester groups makes it particularly suitable for applications requiring both hydrophobicity and structural stability. This compound’s ability to modulate lipid membrane properties and its potential as a drug delivery vehicle further distinguish it from similar compounds .

Properties

CAS No.

56149-10-1

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

2,3-di(octanoyloxy)propyl docosanoate

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-31-34-40(43)46-37-38(47-41(44)35-32-28-12-9-6-3)36-45-39(42)33-30-27-11-8-5-2/h38H,4-37H2,1-3H3

InChI Key

VKKGBDRVEPPFDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

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